molecular formula C13H12N4O4 B8296436 4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide

4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide

Cat. No.: B8296436
M. Wt: 288.26 g/mol
InChI Key: FVZWFXJPCRLGFY-UHFFFAOYSA-N
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Description

4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a nitro group, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide typically involves multiple steps, starting with the preparation of the nitrophenyl intermediate. This intermediate is then subjected to a series of reactions, including nitration, reduction, and coupling reactions, to form the final compound. Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, metal hydrides, and various acids and bases. The conditions can range from mild to harsh, depending on the desired transformation and the stability of the compound .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further modified for specific applications .

Scientific Research Applications

4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrophenyl and pyridine derivatives, such as:

Uniqueness

What sets 4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. This versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H12N4O4

Molecular Weight

288.26 g/mol

IUPAC Name

4-(4-amino-3-nitrophenoxy)-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C13H12N4O4/c1-15-13(18)11-6-9(4-5-16-11)21-8-2-3-10(14)12(7-8)17(19)20/h2-7H,14H2,1H3,(H,15,18)

InChI Key

FVZWFXJPCRLGFY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture containing 4-amino-3-nitrophenol 5 (1.0 g, 6.4 mmol), potassium bis(trimethylsilyl)amide (2.58 g, 12.8 mmol) was stirred in DMF (50 ml) for 2 hours at rt. To this mixture was added (4-chloro(2-pyridyl))-N-methylcarboxamide 4 (1.09 g, 6.4 mmol) and potassium carbonate (0.5 g, 7.6 mmol) and stirred at 90° C. overnight. The reaction mixture was then concentrated and partitioned between ethyl acetate and water. The organic layer was separated and washed with brine (2×10 ml), dried, filtered and concentrated in vacuum to give brown solid. Purification on silica gel with 2% triethyl amine in 50% ethyl acetate in hexane gave 1.3 g (yield, 72%) of [4-(4-amino-3-nitrophenoxy)(2-pyridyl)]-N-methylcarboxamide 6 as an orange solid: 1H NMR (300 MHz, CDCl3) δ 8.40 (d, J=5.6 Hz, 1H), 7.99 (br s, 1H), 7.90 (d, J=2.7 Hz, 1H), 7.64 (d, J=2.7 Hz, 1H), 7.17 (dd, J=2.7, 9.0 Hz, 1H), 6.95 (ddd, J=0.7, 2.5, 5.6 Hz, 1H), 6.89 (d, J=9.0 Hz, 1H), 6.18 (br s, 2H), 3.00 (d, J=5.1 Hz, 3H); mp 208-210° C. dec; LCMS m/z 289.2 (MH+), tR=1.92 min.
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Synthesis routes and methods II

Procedure details

A mixture containing 4-amino-3-nitrophenol (1 eq) and potassium bis(trimethylsilyl)amide (2 eq) was stirred in dimethylformamide for 2 hours at room temperature. To this mixture was added (4-chloro(2-pyridyl))-N-methylcarboxamide (1 eq) and potassium carbonate (1.2 eq) and stirred at 90° C. for 3 days. The reaction mixture was then concentrated and partitioned between ethyl acetate and water. The organic layer was separated and washed with brine, dried, filtered, and concentrated in vacuum to give brown solid. Purification on silica gel (2% triethyl amine/50% ethyl acetate in hexane) gave 4-[(4-amino-3-nitrophenyl)oxy]-N-methylpyridine-2-carboxamide as an orange solid. The product gave satisfactory NMR. HPLC, 3.39 min; MS: MH+=289.
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